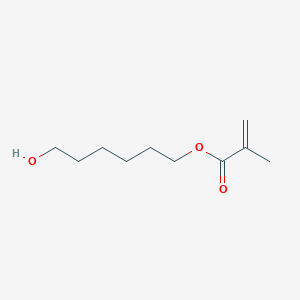








|
REACTION_CXSMILES
|
[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[C:9](O)(=[O:13])[C:10]([CH3:12])=[CH2:11]>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[C:9]([O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:8])(=[O:13])[C:10]([CH3:12])=[CH2:11]
|


|
Name
|
|
|
Quantity
|
1000 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCO)O
|
|
Name
|
|
|
Quantity
|
8.46 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
18.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer and a narrow tube
|
|
Type
|
CUSTOM
|
|
Details
|
blowing dry air into the flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heating at 90° C.
|
|
Type
|
WAIT
|
|
Details
|
aspirator for 5-10 minutes after each half-hour
|
|
Duration
|
7.5 (± 2.5) min
|
|
Type
|
CUSTOM
|
|
Details
|
reaction time
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The viscous liquid obtained
|
|
Type
|
WASH
|
|
Details
|
washed with 10% aqueous sodium carbonate twice (2×240 ml)
|
|
Type
|
WASH
|
|
Details
|
by washing with water (2×240 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained oil was dried
|
|
Type
|
CUSTOM
|
|
Details
|
then isolated by vacuum filtration
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1067 g | |
| YIELD: PERCENTYIELD | 67.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |